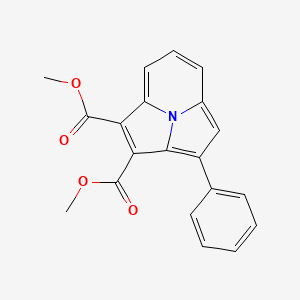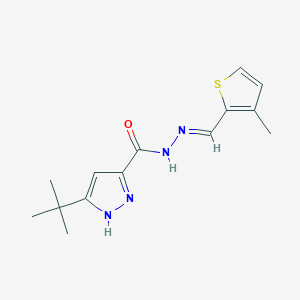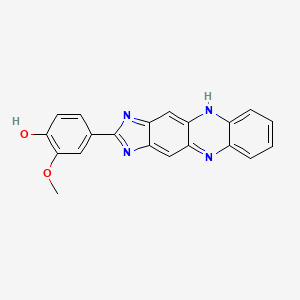![molecular formula C12H12O6 B11992086 (2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of carboxymethoxy and methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid followed by a series of reactions to introduce the acrylic acid group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and carboxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID include:
- 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-PROPIONIC ACID
- 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-BUTYRIC ACID
- 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-VALERIC ACID
Uniqueness
The presence of both carboxymethoxy and methoxy groups also contributes to its distinct chemical properties and versatility in various reactions .
Propiedades
Fórmula molecular |
C12H12O6 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O6/c1-17-10-6-8(3-5-11(13)14)2-4-9(10)18-7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)/b5-3+ |
Clave InChI |
RHRIRYSPYQSUMQ-HWKANZROSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC(=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)
![4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11992028.png)



![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)


![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)

![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)


